Ajugose

Description

Properties

IUPAC Name |

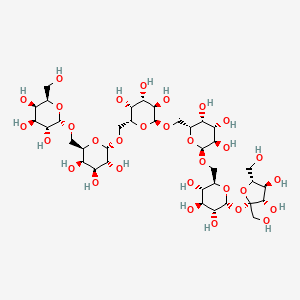

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIHJQNXRKJRMJ-HKJJPIHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OC6(C(C(C(O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-72-1 | |

| Record name | Ajugose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ajugose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Ajugose, a hexasaccharide of interest in various scientific fields.

Core Chemical Structure and Properties

This compound is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs).[1] Its fundamental structure consists of a sucrose core (a disaccharide of glucose and fructose) to which four galactose units are sequentially added.

The systematic IUPAC name for this compound is α-D-Galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside.[2] This name delineates the precise arrangement and glycosidic linkages of the monosaccharide units. Specifically, it is verbascose with an additional α-D-galactopyranose unit attached via a (1→6) glycosidic bond to the terminal galactose residue.[1]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₂O₃₁ | [1][3] |

| Molecular Weight | 990.9 g/mol | [1] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Experimental Protocols for Isolation and Analysis

This compound has been successfully isolated and characterized from various plant sources, notably from the seeds of Vigna mungo L. (black gram).[2] The following sections detail the methodologies employed in its study.

Isolation of this compound from Vigna mungo L.

The isolation of this compound is a multi-step process involving extraction and chromatographic purification.

2.1.1. Extraction

-

Sample Preparation: Dry seeds of Vigna mungo L. are finely ground to a powder.

-

Solvent Extraction: The powdered seeds are subjected to extraction with a polar solvent, typically an aqueous ethanol solution, to solubilize the oligosaccharides.

2.1.2. Purification

A combination of chromatographic techniques is employed to separate this compound from other components of the crude extract.

-

Paper and Thin-Layer Chromatography (TLC): These techniques are initially used for the qualitative detection of this compound in the extract.[2]

-

Stationary Phase: Silica gel 60 plates for TLC or Whatman filter paper for paper chromatography.

-

Mobile Phase: A common solvent system for oligosaccharide separation on TLC is a mixture of n-butanol, acetic acid, and water.

-

Visualization: The separated spots are visualized by spraying with a reagent such as orcinol-sulfuric acid followed by heating.

-

-

Silica Gel Column Chromatography: This is the primary method for the preparative isolation of this compound.[2]

-

Stationary Phase: Silica gel of an appropriate mesh size is packed into a glass column.

-

Elution: A gradient of a suitable solvent system, such as ethanol-water, is used to elute the oligosaccharides. Fractions are collected and analyzed by TLC to identify those containing pure this compound.

-

Structural Elucidation

The precise chemical structure of isolated this compound is confirmed through a combination of hydrolytic and spectroscopic methods.

2.2.1. Hydrolysis

-

Acid Hydrolysis: Treatment with a strong acid, such as trifluoroacetic acid, at elevated temperatures will cleave all glycosidic bonds, yielding the constituent monosaccharides (galactose, glucose, and fructose) for identification by chromatography.

-

Enzymatic Hydrolysis: The use of specific glycosidases provides information about the linkages. For instance, α-galactosidase will specifically cleave the α-(1→6) linkages between the galactose units.[4]

2.2.2. Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully used to determine the molecular weight of this compound and to obtain information about the sequence of monosaccharide units.[2]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectroscopy are crucial for the definitive structural elucidation of this compound.[2] These techniques provide detailed information about the anomeric configuration of each monosaccharide, the specific positions of the glycosidic linkages, and the overall conformation of the molecule.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

This compound is synthesized in plants as part of the Raffinose Family Oligosaccharide (RFO) pathway. This pathway begins with sucrose and involves the sequential addition of galactose moieties. The key enzymes in this pathway include galactinol synthase, raffinose synthase, stachyose synthase, and verbascose synthase.

Experimental Workflow for this compound Isolation and Identification

The general workflow for isolating and identifying this compound from a plant source is a systematic process involving extraction, purification, and structural analysis.

References

- 1. This compound | C36H62O31 | CID 441421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and structural analysis of this compound from Vigna mungo L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:512-72-1 | Oligoses | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | 512-72-1 | Benchchem [benchchem.com]

The Ajugose Biosynthesis Pathway in Legumes: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway of Raffinose Family Oligosaccharides in Legumes, with a Focus on Ajugose Synthesis, Experimental Protocols, and Quantitative Analysis.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in legumes, tailored for researchers, scientists, and professionals in drug development. This document details the enzymatic steps, subcellular localization, and key enzymes involved. It further presents detailed experimental protocols for enzyme assays and metabolite quantification, alongside a compilation of relevant quantitative data.

Introduction to Raffinose Family Oligosaccharides (RFOs) in Legumes

Raffinose Family Oligosaccharides (RFOs) are a group of soluble carbohydrates derived from sucrose, playing significant roles in plants, including carbon storage, transport, and tolerance to abiotic stresses such as desiccation, cold, and salinity.[1][2][3] In legume seeds, RFOs, including raffinose, stachyose, verbascose, and this compound, are particularly abundant.[2][4] While beneficial for the plant, the presence of these oligosaccharides in high concentrations in edible legumes is a concern for human and monogastric animal nutrition, as they can cause flatulence and other digestive issues due to the absence of the α-galactosidase enzyme required for their digestion.[2][3] Understanding the biosynthesis of these molecules, particularly the higher-order oligosaccharide this compound, is crucial for developing strategies to modulate their levels in legume crops.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an extension of the well-established Raffinose Family Oligosaccharide (RFO) pathway. This metabolic process is a series of sequential additions of galactose units to a sucrose molecule. The primary enzymes involved are galactosyltransferases, which utilize galactinol as the galactose donor.[5][6] The entire pathway is believed to be localized in the cytosol.[7]

The key enzymatic steps are:

-

Galactinol Synthesis: The pathway is initiated by the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by galactinol synthase (GolS) .[5][6][7] This is a critical control point for the entire RFO biosynthetic pathway.[6]

-

Raffinose Synthesis: Raffinose synthase (RS) then transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose.[1][8]

-

Stachyose Synthesis: Subsequently, stachyose synthase (STS) catalyzes the transfer of a second galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[8][9]

-

Verbascose and this compound Synthesis: Higher-order RFOs are synthesized by the further addition of galactose units. Stachyose synthase is often a multifunctional enzyme capable of synthesizing the pentasaccharide verbascose by transferring a galactose from galactinol to stachyose.[10][11] The final step, the synthesis of the hexasaccharide this compound, is also believed to be catalyzed by a multifunctional stachyose synthase, which transfers a galactose unit from galactinol to verbascose.[10] While the term "this compound synthase" is used conceptually, a distinct enzyme solely responsible for this final step has not been widely isolated and characterized; evidence points towards the broad substrate specificity of stachyose synthase.[11][12]

Quantitative Data on RFO Content and Enzyme Properties

The concentration of RFOs and the kinetic properties of the biosynthetic enzymes can vary significantly between different legume species and even between cultivars of the same species.[3][13] The following tables summarize available quantitative data.

Table 1: Raffinose Family Oligosaccharide Content in Various Legume Seeds (mg/g dry matter)

| Legume Species | Raffinose | Stachyose | Verbascose | This compound | Reference(s) |

| Soybean (Glycine max) | 2.5 - 13.5 | 2.9 - 63.3 | - | - | [3] |

| Chickpea (Cicer arietinum) | 3.8 - 9.9 | 7.9 - 18.7 | - | - | [13] |

| Pigeonpea (Cajanus cajan) | 11.5 - 25.5 | 22.5 - 40.5 | 20.5 - 40.5 | - | [8] |

| Mung Bean (Vigna radiata) | Present | Present | Present | Not Detected | [14] |

| Adzuki Bean (Vigna angularis) | Present | Present | - | - | [12] |

| Lentil (Lens culinaris) | Present | Present | - | - | [15] |

| Black Gram (Vigna mungo) | Present | Present | Present | Present | [16] |

Table 2: Kinetic Properties of RFO Biosynthesis Enzymes in Legumes

| Enzyme | Legume Species | Substrate(s) | Km (mM) | Optimal pH | Reference(s) |

| Galactinol Synthase (GolS) | Soybean (Glycine max) | UDP-galactose, myo-inositol | - | 7.0 | [17] |

| Raffinose Synthase (RS) | Soybean (Glycine max) | Sucrose, Galactinol | - | 6.0-7.0 | [18] |

| Stachyose Synthase (STS) | Adzuki Bean (Vigna angularis) | Raffinose | 38.6 | - | [12][19] |

| Galactinol | - | - | [12][19] | ||

| Lentil (Lens culinaris) | Raffinose, Galactinol | - | - | [15] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

A thorough investigation of the this compound biosynthesis pathway requires robust experimental protocols for enzyme extraction, activity assays, and metabolite quantification.

Enzyme Extraction

A general procedure for the extraction of RFO biosynthetic enzymes from legume seeds is as follows:

-

Homogenization: Grind frozen legume seed tissue to a fine powder in liquid nitrogen.

-

Extraction Buffer: Resuspend the powder in a suitable extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1 mM PMSF, and 10% (v/v) glycerol).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Desalting: Pass the supernatant through a desalting column (e.g., Sephadex G-25) to remove small molecules that may interfere with subsequent assays.

-

Protein Quantification: Determine the protein concentration of the desalted extract using a standard method such as the Bradford assay.

Enzyme Activity Assays

The activity of the key enzymes in the this compound biosynthesis pathway can be determined by measuring the formation of their respective products.

Galactinol Synthase (GolS) Assay:

-

Principle: The activity is determined by measuring the amount of galactinol produced from UDP-galactose and myo-inositol. A colorimetric method can be used to indirectly quantify the UDP formed, which is then hydrolyzed by apyrase to release inorganic phosphate (Pi). The Pi is then quantified.[17]

-

Reaction Mixture: 50 mM HEPES-KOH (pH 7.0), 10 mM MgCl₂, 10 mM myo-inositol, 5 mM UDP-galactose, and the enzyme extract in a final volume of 100 µL.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by heating at 95°C for 5 minutes.

-

Quantification: Add apyrase to hydrolyze the UDP produced. Then, quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-SubbaRow method.[17]

Raffinose Synthase (RS) Assay:

-

Principle: The activity is measured by quantifying the amount of raffinose produced from sucrose and galactinol.[4]

-

Reaction Mixture: 25 mM Potassium Phosphate buffer (pH 7.0), 10 mM sucrose, 5 mM galactinol, and the enzyme extract in a final volume of 100 µL.[4]

-

Incubation: Incubate at 25-30°C for 1-2 hours.[4]

-

Termination: Stop the reaction by heating at 95°C for 5 minutes.

-

Quantification: Analyze the reaction mixture for raffinose content using High-Performance Liquid Chromatography (HPLC).[4]

Stachyose Synthase (STS) and this compound Synthesis Assay:

-

Principle: The multifunctional activity of STS is assayed by measuring the formation of stachyose, verbascose, or this compound from the corresponding oligosaccharide substrate and galactinol.[20]

-

Reaction Mixture for Stachyose Synthesis: 20 mM Potassium Phosphate buffer (pH 7.0), 20 mM raffinose, 10 mM galactinol, and the enzyme extract in a final volume of 100 µL.[20]

-

Reaction Mixture for Verbascose/Ajugose Synthesis: Replace raffinose with 20 mM stachyose (for verbascose synthesis) or 20 mM verbascose (for this compound synthesis).

-

Incubation: Incubate at 30°C for 2-4 hours.[20]

-

Termination: Stop the reaction by heating at 95°C for 5 minutes.

-

Quantification: Determine the amount of the product oligosaccharide (stachyose, verbascose, or this compound) using HPLC.

Quantification of Raffinose Family Oligosaccharides by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of RFOs.

-

Extraction: Extract soluble sugars from finely ground legume seed powder with 80% ethanol at 80°C for 1 hour.

-

Clarification: Centrifuge the extract and pass the supernatant through a C18 Sep-Pak cartridge to remove nonpolar compounds.

-

HPLC Analysis:

-

Column: A carbohydrate analysis column (e.g., amino-bonded silica column).

-

Mobile Phase: Acetonitrile:water gradient (e.g., starting with 80:20 and decreasing the acetonitrile concentration).

-

Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).[21]

-

Quantification: Use external standards of sucrose, raffinose, stachyose, verbascose, and this compound to create calibration curves for quantification.

-

Subcellular Localization Studies

Determining the subcellular location of the biosynthetic enzymes and their products is crucial for a complete understanding of the pathway's regulation. Non-aqueous fractionation is a suitable method for this purpose.[22]

Protocol for Non-Aqueous Fractionation:

-

Lyophilization: Freeze-dry finely ground plant material.

-

Homogenization: Homogenize the lyophilized tissue in a non-aqueous solvent mixture (e.g., heptane and tetrachloroethylene).

-

Density Gradient Centrifugation: Layer the homogenate onto a density gradient of the non-aqueous solvents and centrifuge at high speed.

-

Fraction Collection: Carefully collect the fractions from the gradient.

-

Marker Enzyme Analysis: Assay each fraction for the activity of marker enzymes specific to different cellular compartments (e.g., cytosol, plastids, vacuole) to determine the purity of the fractions.

-

Metabolite and Enzyme Analysis: Analyze the metabolite content and the activity of the RFO biosynthetic enzymes in each fraction to determine their subcellular localization.

Conclusion and Future Perspectives

The biosynthesis of this compound in legumes is a complex, multi-step process that is an extension of the RFO pathway. The key to this pathway is a series of galactosyltransferases, with stachyose synthase exhibiting broad substrate specificity to produce higher-order oligosaccharides. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating this pathway.

Future research should focus on the purification and detailed kinetic characterization of the multifunctional stachyose synthases from a wider range of legume species to better understand the regulation of this compound synthesis. Furthermore, molecular approaches, such as gene expression analysis and the characterization of mutants, will be invaluable in identifying the specific gene isoforms responsible for the accumulation of different RFOs in legume seeds.[7][10] This knowledge will be instrumental in developing strategies to modify the carbohydrate composition of legumes to improve their nutritional value.

References

- 1. Subcellular fractionation protocol [abcam.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 4. Frontiers | Raffinose Family Oligosaccharides Act As Galactose Stores in Seeds and Are Required for Rapid Germination of Arabidopsis in the Dark [frontiersin.org]

- 5. Rapid HPLC method for the determination of raffinose family of oligosaccharides in pea seeds - Quadram Institute [quadram.ac.uk]

- 6. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural variability and effect of processing techniques on raffinose family oligosaccharides in pigeonpea cultivars [arccjournals.com]

- 9. Biochemistry and physiology of raffinose family oligosaccharides and galactosyl cyclitols in seeds | Seed Science Research | Cambridge Core [cambridge.org]

- 10. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Galactosylononitol and stachyose synthesis in seeds of adzuki bean. Purification and characterization of stachyose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Galactinol synthase enzyme activity influences raffinose family oligosaccharides (RFO) accumulation in developing chickpea (Cicer arietinum L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Purification and characterization of stachyose synthase from lentil (Lens culinaris) seeds: galactopinitol and stachyose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and structural analysis of this compound from Vigna mungo L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Galactosylononitol and Stachyose Synthesis in Seeds of Adzuki Bean : Purification and Characterization of Stachyose Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of the Raffinose Family Oligosaccharide Pathway in Pea Seeds with Contrasting Carbohydrate Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

Ajugose: A Key Raffinose Family Oligosaccharide in Plant Physiology and Potential Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugose, a hexasaccharide member of the raffinose family oligosaccharides (RFOs), plays a significant role in the physiological processes of various plants, particularly in carbon storage, transport, and stress tolerance. Comprised of four galactose moieties attached to a sucrose molecule, its biosynthesis and metabolism are intricately linked to central carbohydrate pathways. While indigestible in monogastric animals, including humans, due to the absence of α-galactosidase in the upper gastrointestinal tract, this property makes this compound and other RFOs subjects of interest for their potential prebiotic effects and implications in drug development. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, biosynthetic pathways, physiological functions, and detailed experimental protocols for its analysis. Furthermore, it explores the signaling pathways influenced by its metabolic products and discusses its relevance to the scientific and pharmaceutical research communities.

Introduction to this compound and Raffinose Family Oligosaccharides (RFOs)

This compound is a complex carbohydrate belonging to the raffinose family of oligosaccharides (RFOs). Structurally, it is a hexasaccharide consisting of a sucrose core (glucose-fructose) to which four galactose units are sequentially added via α-(1→6) glycosidic linkages[1][2]. The general structure of RFOs can be described as α-D-galactopyranosyl-(1→6)-[α-D-galactopyranosyl-(1→6)]n-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, where n=0 for raffinose, n=1 for stachyose, n=2 for verbascose, and n=3 for this compound. These oligosaccharides are widely distributed in the plant kingdom, particularly in the seeds of legumes and members of the Lamiaceae family, where they serve as important storage carbohydrates and transport molecules[3][4][5][6].

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the RFO pathway, which primarily occurs through a galactinol-dependent mechanism. A galactinol-independent pathway has also been identified in some plant species.

Galactinol-Dependent Pathway

The canonical pathway for RFO synthesis begins with the formation of galactinol, which then serves as the galactose donor for the elongation of the oligosaccharide chain.

-

Galactinol Synthesis: The initial step is the synthesis of galactinol from UDP-D-galactose and myo-inositol, a reaction catalyzed by galactinol synthase (GolS) .

-

Raffinose Synthesis: Raffinose synthase (RS) then transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose.

-

Stachyose Synthesis: Subsequently, stachyose synthase (SS) catalyzes the transfer of another galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.

-

Verbascose and this compound Synthesis: Higher-order RFOs are formed by the sequential addition of galactose from galactinol. Verbascose synthase (VS) adds a galactose to stachyose to form verbascose (a pentasaccharide). While a specific "this compound synthase" has not been definitively characterized, it is believed that an enzyme with galactosyltransferase activity, possibly a stachyose synthase with broader substrate specificity, catalyzes the final step of adding a galactose to verbascose to produce this compound.

Galactinol-Independent Pathway

In some species, particularly within the Lamiaceae family, a galactinol-independent pathway exists for the synthesis of higher RFOs. This pathway involves the enzyme galactan:galactan galactosyltransferase (GGT) , which catalyzes the transfer of a terminal galactose residue from one RFO molecule to another. For instance, two molecules of stachyose can be converted into one molecule of verbascose and one molecule of raffinose. This mechanism allows for the interconversion and elongation of RFOs without the direct involvement of galactinol.

Physiological Role of this compound in Plants

This compound and other RFOs fulfill several critical functions in plants:

-

Carbon Storage: In many plant species, RFOs serve as soluble storage carbohydrates in seeds, tubers, and vegetative tissues. Their high solubility allows for accumulation to high concentrations without crystallization.

-

Carbon Transport: In some plant families, RFOs are the primary form of photoassimilate transported in the phloem from source tissues (leaves) to sink tissues (roots, fruits, and seeds). The "polymer trapping" model suggests that sucrose diffuses into intermediary cells where it is converted into larger RFOs like this compound, which are too large to diffuse back and are thus "trapped" for phloem loading.

-

Desiccation Tolerance and Seed Longevity: The accumulation of RFOs in seeds during late maturation is associated with the acquisition of desiccation tolerance and improved seed longevity. They are thought to protect cellular structures by forming a glassy state during drying, preventing damage to membranes and proteins.

-

Abiotic Stress Response: RFOs accumulate in vegetative tissues in response to various abiotic stresses such as cold, drought, and high salinity. They are believed to act as compatible solutes, contributing to osmotic adjustment and protecting cellular components from stress-induced damage.

This compound in Animal and Human Systems

Monogastric animals, including humans, lack the α-galactosidase enzyme necessary to hydrolyze the α-(1→6) glycosidic linkages in this compound and other RFOs in the small intestine. Consequently, these oligosaccharides pass undigested to the large intestine, where they are fermented by the resident microflora. This fermentation can lead to the production of gases (hydrogen, methane, and carbon dioxide), causing flatulence and other gastrointestinal discomforts. However, this same property makes RFOs potential prebiotics, as they can selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.

Quantitative Data of this compound in Plant Sources

The concentration of this compound and other RFOs varies significantly among plant species and even between cultivars of the same species. The following tables summarize reported concentrations in various legume seeds and other plant sources.

Table 1: Raffinose Family Oligosaccharide Content in Legume Seeds (mg/100g)

| Legume Species | Cultivar/Variety | Raffinose | Stachyose | Verbascose | This compound | Total RFOs | Reference |

| Ricebean (Vigna umbellata) | JCR-08-12 | 196.29 | 692.7 | 47.66 | 0.27 | 937.13 | [4] |

| Ricebean (Vigna umbellata) | JCR-08-32 | 429.5 | 1480.67 | 130.36 | 8.82 | 1944.55 | [4] |

| Black gram (Vigna mungo) | Local-I | - | - | - | - | - | [4] |

| Black gram (Vigna mungo) | Local-II | - | - | - | - | - | [4] |

| Lupin (Lupinus angustifolius) | - | - | - | - | - | - | [4] |

Table 2: Raffinose Family Oligosaccharide Content in Other Plant Sources (mg/g)

| Plant Species | Tissue | Raffinose | Stachyose | Verbascose | This compound | Total RFOs | Reference |

| Lycopus lucidus | Root | 66.5 | 289.0 | 212.4 | 118.6 | 686.5 | [4] |

| Black gram (Vigna mungo) | Seed Meal | 0.18 - 8.08 | 8.90 - 37.27 | 13.95 - 31.02 | 0.30 - 4.48 | 26.64 - 61.57 | [5] |

Experimental Protocols

Extraction of this compound and Other RFOs from Plant Material

This protocol outlines a general procedure for the extraction of soluble sugars, including this compound, from plant tissues for subsequent analysis.

Materials:

-

Plant tissue (e.g., seeds, leaves), freeze-dried and finely ground

-

80% (v/v) Ethanol

-

Internal standard (e.g., mannitol or ribitol)

-

Centrifuge and centrifuge tubes

-

Water bath or heating block

-

Syringe filters (0.45 µm)

-

HPLC vials

Procedure:

-

Weigh approximately 100 mg of finely ground plant tissue into a centrifuge tube.

-

Add a known amount of internal standard.

-

Add 5 mL of 80% ethanol.

-

Vortex thoroughly to ensure complete mixing.

-

Incubate in a water bath at 80°C for 1 hour, with occasional vortexing.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction (steps 3-7) on the pellet twice more to ensure complete recovery of soluble sugars.

-

Pool the supernatants from the three extractions.

-

Evaporate the ethanol from the pooled supernatant under a stream of nitrogen or using a rotary evaporator.

-

Redissolve the dried extract in a known volume of deionized water (e.g., 1-2 mL).

-

Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for analysis by HPLC or other methods.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common HPLC method for the separation and quantification of RFOs.

Instrumentation and Columns:

-

HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Amino-bonded column (e.g., Spherisorb NH2) or a specialized carbohydrate analysis column.

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized depending on the column and the specific separation required.

Procedure:

-

Prepare a series of standard solutions of this compound, verbascose, stachyose, raffinose, and sucrose of known concentrations in deionized water. Also include the internal standard if used during extraction.

-

Set the column temperature (e.g., 30-40°C) and the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume (e.g., 20 µL) of each standard solution and the prepared sample extracts.

-

Identify the peaks corresponding to each sugar based on the retention times of the standards.

-

Generate a calibration curve for each sugar by plotting the peak area (or peak area ratio to the internal standard) against the concentration.

-

Quantify the amount of this compound and other RFOs in the samples by interpolating their peak areas from the calibration curves.

Enzymatic Assay of α-Galactosidase Activity using this compound

This protocol describes the principle of determining α-galactosidase activity, the enzyme that hydrolyzes this compound. While artificial substrates like p-nitrophenyl-α-D-galactopyranoside (pNPG) are often used for convenience, the natural substrate, this compound, can also be employed.

Principle: α-Galactosidase catalyzes the hydrolysis of the terminal α-galactosyl residue from this compound, yielding galactose and verbascose. The activity of the enzyme can be determined by measuring the rate of galactose release or the disappearance of this compound over time. The released galactose can be quantified using a coupled enzyme assay (e.g., with galactose dehydrogenase or galactose oxidase) leading to a colorimetric or fluorometric signal, or by chromatographic methods like HPLC.

Materials:

-

α-Galactosidase enzyme preparation

-

This compound solution of known concentration (substrate)

-

Reaction buffer (e.g., sodium acetate or citrate buffer, pH optimized for the specific enzyme, typically acidic to neutral)

-

Stopping reagent (e.g., sodium carbonate for colorimetric assays, or heat/acid for chromatographic analysis)

-

Detection system (spectrophotometer for colorimetric assays, or HPLC system for chromatographic analysis)

Procedure (using HPLC for detection):

-

Prepare a reaction mixture containing the this compound solution in the appropriate reaction buffer.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C).

-

Initiate the reaction by adding a known amount of the α-galactosidase enzyme solution.

-

Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes). It is advisable to take samples at multiple time points to ensure the reaction is in the linear range.

-

Stop the reaction at each time point by, for example, boiling the sample for 5 minutes or adding a strong acid.

-

Analyze the reaction mixture by HPLC (as described in section 6.2) to quantify the amount of this compound remaining and the amount of galactose and verbascose produced.

-

Calculate the enzyme activity based on the rate of substrate consumption or product formation. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

This compound and Cellular Signaling

Direct signaling pathways initiated by this compound itself have not been extensively characterized. Instead, it is understood that the metabolic products of this compound hydrolysis, sucrose and galactose, are the molecules that interact with the plant's sugar sensing and signaling networks. These networks are crucial for regulating plant growth, development, and metabolism in response to carbon availability.

Key components of the plant sugar signaling network include:

-

Hexokinase (HXK): Besides its catalytic role in glycolysis, HXK acts as a glucose sensor. High glucose levels lead to HXK-mediated signaling that represses the expression of photosynthetic genes and promotes growth.

-

Snf1-related kinase 1 (SnRK1): This is a key energy sensor that is activated under low sugar/energy conditions. Activated SnRK1 promotes the expression of genes involved in catabolism and represses anabolic processes to conserve energy.

-

Target of Rapamycin (TOR) Kinase: TOR is a central regulator of growth that is activated by high sugar and energy levels. It promotes processes like protein synthesis and cell proliferation.

The sucrose and galactose released from this compound catabolism can be further metabolized to glucose and fructose, which then influence the activity of these key signaling components, thereby modulating gene expression and metabolic pathways.

Relevance for Drug Development and Future Perspectives

The study of this compound and other RFOs holds relevance for the pharmaceutical industry in several areas:

-

Prebiotics and Gut Health: As non-digestible carbohydrates, RFOs can modulate the gut microbiome. Research into their specific effects on different bacterial strains could lead to the development of targeted prebiotics for various health conditions.

-

Drug Delivery: The carbohydrate structure of this compound could potentially be explored for use in drug delivery systems, for example, to target specific lectin receptors in the body.

-

Enzyme Inhibitors: Understanding the enzymes involved in RFO metabolism, such as α-galactosidase, could inform the development of enzyme inhibitors. For instance, inhibitors of microbial α-galactosidases in the gut could be developed to mitigate the gastrointestinal side effects of consuming RFO-rich foods.

Future research should focus on elucidating the specific enzymes and genes involved in this compound biosynthesis and catabolism in a wider range of plant species. Furthermore, detailed clinical studies are needed to fully understand the impact of this compound and other RFOs on human health, particularly their prebiotic potential and their influence on the gut-brain axis. A deeper understanding of the signaling roles of their metabolic products will also open new avenues for research in plant science and agriculture.

References

- 1. Frontiers | Sugar sensing and signaling in plants [frontiersin.org]

- 2. Isolation and structural analysis of this compound from Vigna mungo L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:512-72-1 | Oligoses | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Occurrence and Analysis of Ajugose in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of Ajugose, a hexasaccharide of the Raffinose Family Oligosaccharides (RFOs). This compound, while less ubiquitous than other RFOs like raffinose and stachyose, is found in specific plant families and holds interest for its physiological roles in plants and potential applications.

Natural Sources and Distribution of this compound

This compound has a limited but significant distribution in the plant kingdom. Its presence is predominantly documented in the seeds of various legume species and in the vegetative tissues of a few other plant families.

Leguminosae (Fabaceae) Family

The seeds of legumes are the most well-documented source of this compound. Among these, the genus Lupinus (lupin) stands out for its consistent and relatively high accumulation of this hexasaccharide.[1][2]

-

Lupinus (Lupin): Various lupin species are known to contain this compound, with concentrations varying significantly between them. For instance, Lupinus albus and Lupinus mutabilis generally exhibit lower levels of this compound, while Lupinus angustifolius and Lupinus luteus tend to have higher concentrations.[1][2]

-

Vigna (Black Gram and Ricebean): this compound has also been identified in the seeds of black gram (Vigna mungo) and ricebean (Vigna umbellata), although often in trace amounts.[2][3]

Lamiaceae Family

Certain members of the Lamiaceae family are notable for containing this compound and for possessing a unique biosynthetic pathway for higher RFOs.

-

Ajuga reptans (Common Bugle): This species not only contains this compound but is also a model organism for studying the galactinol-independent pathway of RFO synthesis.[1] In Ajuga reptans, RFOs can constitute a significant portion of the dry weight in photosynthesizing leaves.[1]

-

Coleus blumei: Similar to Ajuga reptans, Coleus blumei is reported to have a galactinol-independent pathway for the synthesis of higher RFOs, including this compound.[1][4]

Other Plant Sources

-

Leonurus lucidus (Turcz.): The roots of this plant have been found to contain a substantial amount of oligosaccharides, including this compound.[2]

-

Lantana camara: The roots of this plant have also been reported to contain this compound among other oligosaccharides.[2]

Quantitative Occurrence of this compound

The concentration of this compound can vary widely depending on the plant species, cultivar, and environmental conditions. The following table summarizes the reported quantitative data for this compound in various plants.

| Plant Species | Plant Part | This compound Content | Reference |

| Lupinus albus | Seeds | 0.2% - 0.5% | [1] |

| Lupinus mutabilis | Seeds | 0.2% | [1] |

| Lupinus angustifolius | Seeds | 1.7% - 2.6% | [1] |

| Lupinus luteus | Seeds | 0.6% - 4.6% | [1] |

| Vigna umbellata (Ricebean) | Seeds | 0.27 - 8.82 mg/100g | [2] |

| Vigna mungo (Black gram) | Seeds | 0.30 - 4.48 mg/g | [3] |

| Leonurus lucidus | Roots | 118.6 mg/g | [2] |

Biosynthesis of this compound in Plants

This compound is synthesized as part of the Raffinose Family Oligosaccharides (RFO) pathway. There are two primary routes for the biosynthesis of higher RFOs like this compound: a galactinol-dependent pathway and a galactinol-independent pathway.

Galactinol-Dependent Pathway

This is the primary pathway for RFO synthesis in most plants. It involves the sequential addition of galactose units from a donor molecule called galactinol.

Galactinol-Independent Pathway

This alternative pathway has been identified in some species of the Lamiaceae family, such as Ajuga reptans and Coleus blumei.[1][4][5] It involves the transfer of a galactose unit from one RFO molecule to another, catalyzed by galactan:galactan galactosyltransferase (GGT).

Experimental Protocols for this compound Analysis

The analysis of this compound and other RFOs typically involves extraction from the plant material followed by chromatographic separation and quantification.

Extraction of Soluble Sugars

A general workflow for the extraction of soluble sugars, including this compound, from plant tissues is outlined below.

References

- 1. Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:512-72-1 | Oligoses | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 5. mdpi.com [mdpi.com]

The Role of Ajugose in Seed Desiccation Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seed desiccation tolerance is a critical physiological trait that allows plants to survive in harsh environmental conditions and is fundamental to long-term seed storage and agricultural productivity. Raffinose Family Oligosaccharides (RFOs), a group of non-reducing sugars, are key players in conferring this tolerance. Ajugose, a higher-degree polymerization member of the RFOs, is increasingly recognized for its significant contribution to the stability and viability of seeds during extreme water loss. This technical guide provides an in-depth exploration of the function of this compound in seed desiccation tolerance, summarizing quantitative data, detailing experimental protocols for its analysis, and visualizing the associated biochemical and signaling pathways.

Core Mechanisms of this compound-Mediated Desiccation Tolerance

This compound, along with other RFOs, contributes to seed desiccation tolerance through a combination of biophysical and biochemical mechanisms. These mechanisms collectively protect cellular integrity in the near-absence of water.

-

Vitrification: As water is lost from the seed, the concentration of soluble sugars like this compound increases dramatically. This leads to the formation of a highly viscous, non-crystalline glassy state within the cytoplasm.[1][2] This process of vitrification is crucial as it restricts molecular mobility, thereby preventing deleterious processes such as protein denaturation and membrane fusion that would otherwise occur in a dehydrated state.[1][2]

-

Water Replacement Hypothesis: The hydroxyl groups on the this compound molecule can form hydrogen bonds with proteins and membrane phospholipids.[1] In doing so, they effectively replace the water molecules that would normally hydrate these structures, thus preserving their native conformation and function during desiccation.[1]

-

Osmoprotection: The accumulation of this compound and other soluble sugars in the cytoplasm helps to lower the water potential, which can protect cells from the osmotic stress associated with dehydration.

-

Antioxidant Activity: There is growing evidence that RFOs may also act as antioxidants, helping to scavenge reactive oxygen species (ROS) that are produced during the stress of desiccation and subsequent rehydration, thereby mitigating oxidative damage to cellular components.

Quantitative Analysis of this compound in Seeds

The concentration of this compound and other RFOs often correlates with the degree of desiccation tolerance. Orthodox seeds, which are desiccation-tolerant, generally accumulate higher levels of RFOs compared to recalcitrant seeds, which are desiccation-sensitive.[2][3][4][5][6]

| Seed Species | Type | Raffinose (mg/g DW) | Stachyose (mg/g DW) | Verbascose (mg/g DW) | This compound (mg/g DW) | Reference |

| Vigna mungo (Black gram) | Orthodox | 0.18 - 8.08 | 8.90 - 37.27 | 13.95 - 31.02 | 0.30 - 4.48 | [5] |

| Ricebean (Various varieties) | Orthodox | 1.96 - 4.30 | 6.93 - 14.81 | 0.48 - 1.30 | 0.003 - 0.088 | [7] |

| Lupinus luteus | Orthodox | Present | Average | High | Present | [2] |

| Erythrina speciosa | Orthodox | High | High | - | - | [3] |

| Castanospermum australe | Recalcitrant | Low/Absent | Low/Absent | Low/Absent | Low/Absent | [6] |

Note: Data is compiled from multiple sources and analytical methods may vary. The presence of this compound is often in trace amounts and may not always be quantified in studies focusing on more abundant RFOs.

Experimental Protocols

Assessment of Seed Desiccation Tolerance

This protocol provides a general framework for determining the desiccation tolerance of seeds.

-

Initial Viability Test: A baseline germination test is performed on fresh, fully hydrated seeds to determine the initial viability of the seed lot.

-

Controlled Desiccation: Sub-samples of seeds are equilibrated to a range of moisture contents by placing them in desiccators containing saturated salt solutions that maintain specific relative humidities (e.g., LiCl for ~11% RH, MgCl2 for ~33% RH, NaCl for ~75% RH) or by using a controlled-environment drying chamber.

-

Moisture Content Determination: The moisture content of seeds at each desiccation level is determined gravimetrically by drying a small sample at 103°C for 17 hours and calculating the percentage of weight loss.

-

Rehydration and Viability Assessment: After equilibration, the desiccated seeds are rehydrated under optimal germination conditions. Viability is assessed by scoring the percentage of seeds that germinate and produce normal seedlings over a defined period (e.g., 14-21 days).

-

Data Analysis: A desiccation tolerance curve is generated by plotting seed viability against moisture content. Orthodox seeds will maintain high viability down to low moisture contents (e.g., 5%), while recalcitrant seeds will show a sharp decline in viability at relatively high moisture contents (e.g., >20-30%).

Extraction and Quantification of this compound

This protocol outlines a method for the extraction and quantification of this compound and other RFOs from seed tissue using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

3.2.1. Extraction of Soluble Sugars

-

Sample Preparation: Freeze-dry seed samples and grind them into a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 1 mL of 80% (v/v) ethanol.

-

Incubate in a water bath at 80°C for 30 minutes, with intermittent vortexing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction on the pellet with another 1 mL of 80% ethanol.

-

Pool the supernatants.

-

-

Purification (Optional but Recommended):

-

Pass the pooled supernatant through a C18 solid-phase extraction (SPE) cartridge to remove lipids and pigments.

-

Further purify by passing through tandem ion-exchange cartridges (e.g., anion and cation exchange) to remove charged compounds.

-

-

Final Preparation: Evaporate the purified extract to dryness under a stream of nitrogen or using a vacuum concentrator. Re-dissolve the residue in a known volume of ultrapure water (e.g., 500 µL) and filter through a 0.22 µm syringe filter before HPLC analysis.

3.2.2. HPLC-ELSD Quantification

-

Chromatographic System: An HPLC system equipped with an autosampler, a column oven, and an ELSD.

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using acetonitrile and ultrapure water. A typical starting condition is 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

ELSD Settings:

-

Nebulizer Temperature: 40-50°C

-

Evaporator Temperature: 60-80°C

-

Gas (Nitrogen) Flow Rate: 1.5-2.0 L/min

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. The ELSD response is non-linear and typically follows a power-law relationship.

-

Quantification: Inject the prepared seed extract and identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizing the Core Pathways

Biosynthesis of this compound

The biosynthesis of this compound is part of the Raffinose Family Oligosaccharides (RFO) pathway, which begins with sucrose. Each subsequent RFO is formed by the addition of a galactose unit from a galactinol donor.

Experimental Workflow for this compound Quantification

This workflow illustrates the key steps from sample preparation to data analysis for quantifying this compound in seed samples.

Generalized Sugar Signaling in Desiccation Tolerance

While a specific signaling pathway for this compound is not fully elucidated, it is understood that sugars, including RFOs, act as signaling molecules in response to abiotic stress, often cross-talking with the abscisic acid (ABA) pathway.[8][9] This leads to the activation of stress-responsive genes, including those for LEA proteins.

References

- 1. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. genesisnurseryinc.com [genesisnurseryinc.com]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Role of Ajugose in Plant Cold Acclimation: A Technical Guide

Affiliation: Google Research

Abstract

Cold stress is a primary environmental factor that limits plant growth, productivity, and geographical distribution. To survive freezing temperatures, plants have evolved a complex adaptive process known as cold acclimation. This process involves a suite of physiological and biochemical changes, including the accumulation of compatible solutes. Among these, the Raffinose Family Oligosaccharides (RFOs) have been identified as crucial molecules in conferring stress tolerance. Ajugose, a hexasaccharide member of the RFO family, is synthesized through the sequential addition of galactose moieties to sucrose. While research has extensively focused on the roles of smaller RFOs like raffinose and stachyose, the function of higher-order oligosaccharides such as this compound is an emerging area of investigation. This technical guide synthesizes current knowledge on the role of the RFO pathway in cold acclimation, with a specific focus on the position and inferred function of this compound. It details the biosynthetic and signaling pathways, presents quantitative data on RFO accumulation, and outlines key experimental protocols for researchers in plant science and stress physiology.

Introduction to Plant Cold Acclimation

Plants, as sessile organisms, must adapt to fluctuating environmental conditions. Low, non-freezing temperatures trigger a process called cold acclimation, which increases a plant's freezing tolerance.[1][2] This adaptive response involves significant reprogramming of gene expression and metabolism.[3] A key feature of cold acclimation is the accumulation of various metabolites that protect cellular structures from damage caused by freezing-induced dehydration and oxidative stress.[4][5]

Soluble sugars, including sucrose, glucose, fructose, and particularly the Raffinose Family Oligosaccharides (RFOs), are prominent among these protective molecules.[3][6] They function as osmoprotectants to stabilize membranes, as antioxidants to scavenge reactive oxygen species (ROS), and as carbon storage reserves.[2][7][8]

The Raffinose Family Oligosaccharides (RFOs)

RFOs are a group of non-reducing carbohydrates derived from sucrose by the addition of one or more α-1,6-linked galactose units.[8][9] This family includes raffinose (trisaccharide), stachyose (tetrasaccharide), verbascose (pentasaccharide), and this compound (hexasaccharide).[9][10] RFOs are nearly ubiquitous in higher plants and play pivotal roles in seed development, desiccation tolerance, carbon transport, and responses to various abiotic stresses, including cold, drought, and high salinity.[7][11][12]

Biosynthesis of this compound and Other RFOs

The synthesis of RFOs is a multi-step enzymatic process primarily occurring in the cytoplasm. The pathway begins with sucrose and involves the key intermediate, galactinol.[13]

Key Enzymes in the RFO Pathway:

-

Galactinol Synthase (GolS): This is the rate-limiting enzyme that catalyzes the first committed step in RFO biosynthesis. It transfers a galactose moiety from UDP-galactose to myo-inositol, forming galactinol.[8][14][15] The expression and activity of GolS are often upregulated in response to abiotic stress, making it a critical regulatory point.[15]

-

Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose to produce raffinose.[16]

-

Stachyose Synthase (SS): Adds another galactose from galactinol to raffinose, forming stachyose.[16]

-

Higher-Order RFO Synthases: Subsequent additions of galactose units to form verbascose and this compound are catalyzed by specific galactosyltransferases, which may include broad-specificity stachyose synthases or distinct enzymes.[9]

In some plant families, such as Lamiaceae (e.g., Ajuga reptans), a galactinol-independent pathway has also been identified. This pathway involves a galactan:galactan galactosyltransferase (GGT) that transfers galactose from one RFO molecule to another, elongating the chain.[16][17]

Signaling Pathways Regulating RFOs in Cold Acclimation

The accumulation of RFOs during cold acclimation is not a passive process but is tightly regulated by complex signaling networks. The best-characterized pathway is the ICE1-CBF-COR cascade.

-

Signal Perception: Cold temperatures are perceived by sensors at the plasma membrane, leading to an influx of Ca²⁺ into the cytoplasm.[4]

-

Signal Transduction: The Ca²⁺ signal activates various protein kinases.

-

Transcriptional Regulation: The transcription factor INDUCER OF CBF EXPRESSION 1 (ICE1) activates the expression of C-REPEAT BINDING FACTOR (CBF) genes.[5]

-

Activation of COR Genes: CBF proteins are master regulators that bind to the C-repeat/DRE cis-element in the promoters of hundreds of COLD-RESPONSIVE (COR) genes, activating their transcription.[18]

Several genes encoding RFO biosynthetic enzymes, particularly specific isoforms of Galactinol Synthase (GolS) , are targets of the CBF pathway. For example, in Arabidopsis thaliana, AtGolS3 is specifically induced by cold stress but not by drought or salt stress, highlighting its dedicated role in cold acclimation.[15][19] Phytohormones, especially abscisic acid (ABA), also play a role, with ABA accumulation during cold stress correlating with the upregulation of RFO synthesis genes.[2][7]

Quantitative Evidence of RFO Accumulation

Numerous studies have documented the accumulation of RFOs in various plant species upon exposure to cold. While direct quantitative data for this compound remains limited, the trend for the RFO family as a whole is well-established.

| Plant Species | Tissue | Cold Treatment | Analyte | Fold Change / Concentration | Reference |

| Arabidopsis thaliana | Whole Plant | Drought, High Salinity, Cold | Galactinol | Not detected (unstressed) to large amount (stressed) | [15][19] |

| Arabidopsis thaliana | Whole Plant | Drought, High Salinity, Cold | Raffinose | Not detected (unstressed) to large amount (stressed) | [15][19] |

| Ajuga reptans | Roots | 42 days at 8/3°C | Total RFOs | ~5-fold increase (to 31 mg/g FW) | [1] |

| Vitis vinifera (Grapevine) | Woody Canes | 14 days at 4°C | Sucrose | 4.52 to 7.44 mg/g FW | [2] |

| Vitis vinifera (Grapevine) | Woody Canes | 14 days at 4°C | Raffinose | Increased significantly (data in graph) | [2] |

| Vitis vinifera (Grapevine) | Woody Canes | 14 days at 4°C | Stachyose | Increased significantly (data in graph) | [2] |

| Malus domestica (Apple) | Transgenic Callus | Low Temperature | Galactinol | Large accumulation vs. Wild Type | [20] |

| Malus domestica (Apple) | Transgenic Callus | Low Temperature | Raffinose | Large accumulation vs. Wild Type | [20] |

The Inferred Role of this compound

Direct experimental evidence detailing the specific role of this compound in cold acclimation is sparse. However, based on the known functions of the RFO family, its role can be inferred:

-

Enhanced Osmoprotection: As a larger molecule, this compound would contribute more to the viscosity of the cytoplasm on a per-mole basis than smaller sugars, potentially offering superior protection against the formation of ice crystals and stabilizing cellular structures.

-

Membrane Stabilization: Like other RFOs, this compound is thought to interact with phosphate headgroups of lipid bilayers, preventing membrane fusion and maintaining fluidity at low temperatures.

-

Carbon Storage: Higher-order RFOs like this compound represent a more condensed and less osmotically active form of carbon storage compared to an equivalent amount of sucrose or glucose, which can be mobilized for energy upon deacclimation.

-

ROS Scavenging: RFOs have been shown to possess antioxidant properties.[14][21] While not definitively proven for this compound, it is plausible that it also contributes to scavenging hydroxyl radicals, mitigating oxidative damage that is often exacerbated by cold stress.

Key Experimental Protocols

Investigating the role of this compound and other RFOs in cold acclimation involves a multi-disciplinary approach combining plant physiology, biochemistry, and molecular biology.

General Experimental Workflow

A typical workflow involves growing plants under controlled conditions, subjecting them to a cold acclimation regime, harvesting tissues at various time points, and performing downstream analyses.

Protocol: RFO Extraction and Quantification by HPLC

Objective: To quantify this compound and other soluble sugars in plant tissue.

-

Tissue Homogenization: Weigh ~100 mg of frozen, ground plant tissue into a microcentrifuge tube.

-

Extraction: Add 1 mL of 80% (v/v) ethanol. Vortex thoroughly and incubate in a water bath at 80°C for 30 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step on the pellet with another 1 mL of 80% ethanol to ensure complete recovery.

-

Pooling and Evaporation: Pool the supernatants and evaporate to dryness using a vacuum concentrator.

-

Resuspension: Re-dissolve the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

-

HPLC Analysis:

-

System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

-

Column: An amino-based column (e.g., Spherisorb NH2) is suitable for sugar separation.[10]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v), is used.[10]

-

Quantification: Compare peak retention times and areas to those of authentic standards (sucrose, raffinose, stachyose, verbascose, this compound) to identify and quantify the sugars.

-

Protocol: Gene Expression Analysis by RT-qPCR

Objective: To measure the transcript abundance of RFO biosynthesis genes (e.g., GolS, RS).

-

RNA Extraction: Extract total RNA from ~100 mg of frozen plant tissue using a commercial kit or a TRIzol-based method.

-

RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green-based master mix, gene-specific primers for the target genes (GolS, RS, etc.), and a reference gene (e.g., Actin, Ubiquitin) for normalization.

-

Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between control and cold-treated samples.

Conclusion and Future Directions

The accumulation of Raffinose Family Oligosaccharides is a conserved and critical component of the plant cold acclimation response. While the protective roles of raffinose and stachyose are well-documented, the specific functions of higher-order RFOs like this compound are less understood, primarily due to their lower abundance and the analytical challenges they present.

Future research should focus on:

-

Developing sensitive analytical methods to accurately quantify this compound in various plant tissues under stress.

-

Utilizing genetic approaches , such as overexpressing or knocking out genes responsible for the synthesis of higher-order RFOs, to elucidate the specific contribution of this compound to freezing tolerance.

-

Investigating the subcellular localization of this compound to understand its site of action, whether in the vacuole for osmotic adjustment or in the cytoplasm for membrane protection.

A deeper understanding of the entire RFO pathway, including the role of this compound, will provide new insights into the mechanisms of plant stress tolerance and may offer novel targets for engineering crops with enhanced resilience to cold climates.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | VviRafS5 Is a Raffinose Synthase Involved in Cold Acclimation in Grapevine Woody Tissues [frontiersin.org]

- 3. Plant cold acclimation and its impact on sensitivity of carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding cold stress response mechanisms in plants: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sucrose helps regulate cold acclimation of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 8. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]

- 9. This compound | 512-72-1 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound | CAS:512-72-1 | Oligoses | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Physiological aspects of raffinose family oligosaccharides in plants: protection against abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimizing raffinose family oligosaccharides content in plants: A tightrope walk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Different Cold-Signaling Pathways Function in the Responses to Rapid and Gradual Decreases in Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Galactinol synthase gene 5 (MdGolS5) enhances the cold resistance of apples by promoting raffinose family oligosaccharide accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on Ajugose Metabolism in Vigna mungo

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vigna mungo (L.) Hepper, commonly known as black gram, is a vital pulse crop cultivated and consumed worldwide. Beyond its nutritional value as a rich source of protein and carbohydrates, Vigna mungo seeds contain a variety of bioactive compounds, including the raffinose family of oligosaccharides (RFOs). Ajugose, a hexasaccharide, is a higher-order member of this family. The metabolism of this compound and other RFOs in Vigna mungo is of significant interest due to their dual role. In plants, they are implicated in stress tolerance mechanisms. However, for human and monogastric animal consumption, these oligosaccharides are considered anti-nutritional factors as they can cause flatulence and other digestive issues. A thorough understanding of this compound metabolism is therefore crucial for developing strategies to enhance the nutritional quality of Vigna mungo and for exploring the potential roles of these compounds in plant physiology and even as prebiotics. This technical guide provides a comprehensive overview of this compound metabolism in Vigna mungo, detailing quantitative data, experimental protocols, and metabolic pathways.

Quantitative Data on this compound and Other Raffinose Family Oligosaccharides in Vigna mungo

The concentration of this compound and other RFOs in Vigna mungo seeds can vary significantly among different genotypes. Verbascose and stachyose are typically the most abundant RFOs, while this compound is present in smaller quantities.[1] Processing methods such as soaking and cooking have a substantial impact on the levels of these oligosaccharides.[2][3]

Table 1: Concentration of Raffinose Family Oligosaccharides in Different Genotypes of Vigna mungo (mg/g seed meal) [1]

| Oligosaccharide | Range (mg/g) | Average (mg/g) |

| Raffinose | 0.18 - 8.08 | - |

| Stachyose | 8.90 - 37.27 | - |

| Verbascose | 13.95 - 31.02 | - |

| This compound | 0.30 - 4.48 | - |

| Total RFOs | 26.64 - 61.57 | 43.6 |

Table 2: Effect of Processing on Raffinose Family Oligosaccharides in Two Local Varieties of Vigna mungo (% Reduction) [2][3]

| Treatment | Oligosaccharide | Local-I Variety (% Reduction) | Local-II Variety (% Reduction) |

| Soaking (16 hr) | Raffinose | 41.66 | 43.75 |

| Stachyose | 47.61 | 20.58 | |

| Verbascose | 28.48 | 23.60 | |

| This compound | 26.82 | 15.88 | |

| Cooking (60 min) | Raffinose | 100 | 100 |

| Stachyose | 76.19 | 55.88 | |

| Verbascose | 36.39 | 48.52 | |

| This compound | 60.97 | 56.07 |

This compound Metabolic Pathway

The biosynthesis of this compound in Vigna mungo, like other legumes, is a sequential elongation of a sucrose molecule with galactose units. This process is catalyzed by a series of specific galactosyltransferases. The primary donor of these galactose units is galactinol.

References

An In-depth Technical Guide to Ajugose and its Relation to Other Galactosyl Sucrose Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ajugose, a hexasaccharide, and its relationship with other galactosyl sucrose oligosaccharides, commonly known as the Raffinose Family of Oligosaccharides (RFOs). This document details their structure, biosynthesis, physiological effects, and methodologies for their analysis, aimed at professionals in research, and drug development.

Introduction to Galactosyl Sucrose Oligosaccharides

The Raffinose Family of Oligosaccharides (RFOs) are α-galactosyl derivatives of sucrose, prevalent throughout the plant kingdom.[1] They serve crucial roles in plants, acting as transport carbohydrates, storage compounds, and signaling molecules, particularly in response to abiotic stress and during seed maturation.[2] The most common members of this family are the trisaccharide raffinose, the tetrasaccharide stachyose, and the pentasaccharide verbascose.[1]

This compound is a hexasaccharide, representing a further extension in this family.[3] Structurally, it is formed by the addition of a galactose unit to verbascose.[3] These oligosaccharides are of significant interest due to their status as non-digestible carbohydrates in the human upper gastrointestinal tract, leading to their classification as prebiotics.[4]

Chemical Structure and Biosynthesis

The fundamental structure of RFOs consists of a sucrose molecule (glucose-fructose disaccharide) to which one or more α-D-galactopyranosyl units are sequentially added at the 6-position of the glucose residue.[5]

-

Raffinose: Sucrose + 1 Galactose unit

-

Stachyose: Sucrose + 2 Galactose units[6]

-

Verbascose: Sucrose + 3 Galactose units

-

This compound: Sucrose + 4 Galactose units[3]

The chemical formula for stachyose is C₂₄H₄₂O₂₁, and for this compound, it is C₃₆H₆₂O₃₁.[3][6]

The primary biosynthetic pathway for RFOs in plants is the galactinol-dependent pathway.[2] This process involves the sequential action of specific galactosyltransferases.[7]

Biosynthesis Pathway of Raffinose Family Oligosaccharides

Quantitative Data of RFOs in Plant Sources

The concentration of RFOs varies significantly among different plant species and even between cultivars of the same species. Legumes are particularly rich sources of these oligosaccharides.

| Plant Source | Sucrose (%) | Raffinose (%) | Stachyose (%) | Verbascose (%) | Total RFOs (mg/g DM) | Reference |

| Pigeonpea Cultivars (Average of 32) | - | 1.15 - 2.55 | 2.25 - 4.05 | 2.05 - 4.05 | - | [8] |

| Soybean Seeds | - | - | - | - | 33.75 - 69.30 | [9] |

| Lupine Seeds | - | - | - | - | 57.23 - 130.38 | [9] |

| Pea Seeds | - | - | - | - | 52.03 - 80.60 | [9] |

| Faba Bean Seeds | - | - | - | - | 32.15 - 65.17 | [9] |

Experimental Protocols

Extraction and Purification of this compound and other RFOs

Objective: To isolate RFOs from plant material for subsequent analysis.

Methodology based on protocols for Vigna mungo and other legumes: [4][10]

-

Sample Preparation: Air-dry and grind the plant material (e.g., seeds) into a fine powder.

-

Defatting: Extract the powder with a non-polar solvent (e.g., hexane or petroleum ether) to remove lipids.

-

Extraction of Sugars: The defatted material is then extracted with an aqueous ethanol solution (e.g., 70-80% ethanol) at an elevated temperature (e.g., 60-80°C) for several hours. This step is often repeated to ensure complete extraction.

-

Clarification: The crude extract is centrifuged or filtered to remove insoluble material. The supernatant is then concentrated under reduced pressure.

-

Purification:

-

Yeast Treatment: To remove mono- and disaccharides (glucose, fructose, sucrose), the extract can be incubated with yeast strains (e.g., Saccharomyces cerevisiae) that selectively ferment these simpler sugars.[11]

-

Chromatography:

-

Silica Gel Chromatography: The concentrated extract is applied to a silica gel column and eluted with a solvent system, typically a gradient of acetonitrile and water, to separate the oligosaccharides based on their polarity.[4][10]

-

Activated Charcoal Chromatography: This method can also be used for the purification of oligosaccharides.[11]

-

-

Analytical Methods for Quantification and Characterization

Objective: To separate and quantify individual RFOs.

Typical HPLC System:

-

Column: Amino-bonded silica column or a strong cation exchanger in the calcium form.[6]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[7] For ion-moderated partition HPLC, demineralized water can be used.[6]

-

Flow Rate: 1.0 mL/min.[7]

-

Detector: Refractive Index (RI) detector or Evaporative Light-Scattering Detector (ELSD).[1][6]

-

Quantification: External standards of known concentrations of raffinose, stachyose, and verbascose are used to create a calibration curve. The concentration of each RFO in the sample is determined by comparing its peak area to the calibration curve.

Objective: To confirm the identity and elucidate the structure of isolated oligosaccharides.

-

Mass Spectrometry: Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the oligosaccharides, providing confirmation of their identity.[4][12]

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the complete structural elucidation of oligosaccharides.[4][12][13] These techniques provide information about the monosaccharide composition, the anomeric configuration, and the linkage between the sugar units.

General Experimental Workflow for RFO Analysis

Prebiotic Effects and Signaling Pathways